

Introduction: The Significance of Benzaldehyde Phenylhydrazone in Scientific Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzaldehyde phenylhydrazone*

Cat. No.: *B8815247*

[Get Quote](#)

Benzaldehyde phenylhydrazone ($C_{13}H_{12}N_2$) is a prominent member of the hydrazone class of organic compounds, characterized by the structure $R_2C=NNHR$.^[1] Formed from the condensation reaction of benzaldehyde and phenylhydrazine, this compound serves as a crucial building block in organic synthesis and a key ligand in coordination chemistry.^{[2][3]} The interest in hydrazones and their derivatives, including **benzaldehyde phenylhydrazone**, has surged due to their wide spectrum of pharmacological activities, such as antimicrobial, anticonvulsant, and anticancer properties.^{[4][5][6]}

The utility of **benzaldehyde phenylhydrazone** in drug design, materials science, and chemical manufacturing is fundamentally governed by its thermodynamic stability. A thorough understanding of its thermochemical properties—such as enthalpy of formation, combustion, and sublimation—is not merely academic. This data is critical for predicting reaction outcomes, ensuring process safety, determining shelf-life in pharmaceutical formulations, and understanding the compound's behavior under various environmental conditions. This guide provides a comprehensive overview of the available thermochemical data for **benzaldehyde phenylhydrazone** and details the rigorous experimental methodologies employed for their determination.

Thermochemical Data of Benzaldehyde Phenylhydrazone

The thermochemical properties of a compound provide a quantitative measure of its energetic landscape. For **benzaldehyde phenylhydrazone**, the key experimentally determined values

are its standard enthalpy of combustion (ΔcH° solid) and standard enthalpy of formation (ΔfH° solid) in the solid phase. These values, compiled from authoritative databases, are essential for thermodynamic calculations.

Thermochemical Property	Symbol	Value (kJ/mol)	Value (kcal/mol)	Source
Standard Enthalpy of Combustion	ΔcH° solid	-6777.2	-1619.8	NIST WebBook[7][8][9]
Standard Enthalpy of Formation	ΔfH° solid	-48.5 to -53.6	-11.6 to -12.8	NIST WebBook[8][9]
Enthalpy of Reaction (Hydrolysis)	ΔrH°	-61.1	-14.6	NIST WebBook[9][10]

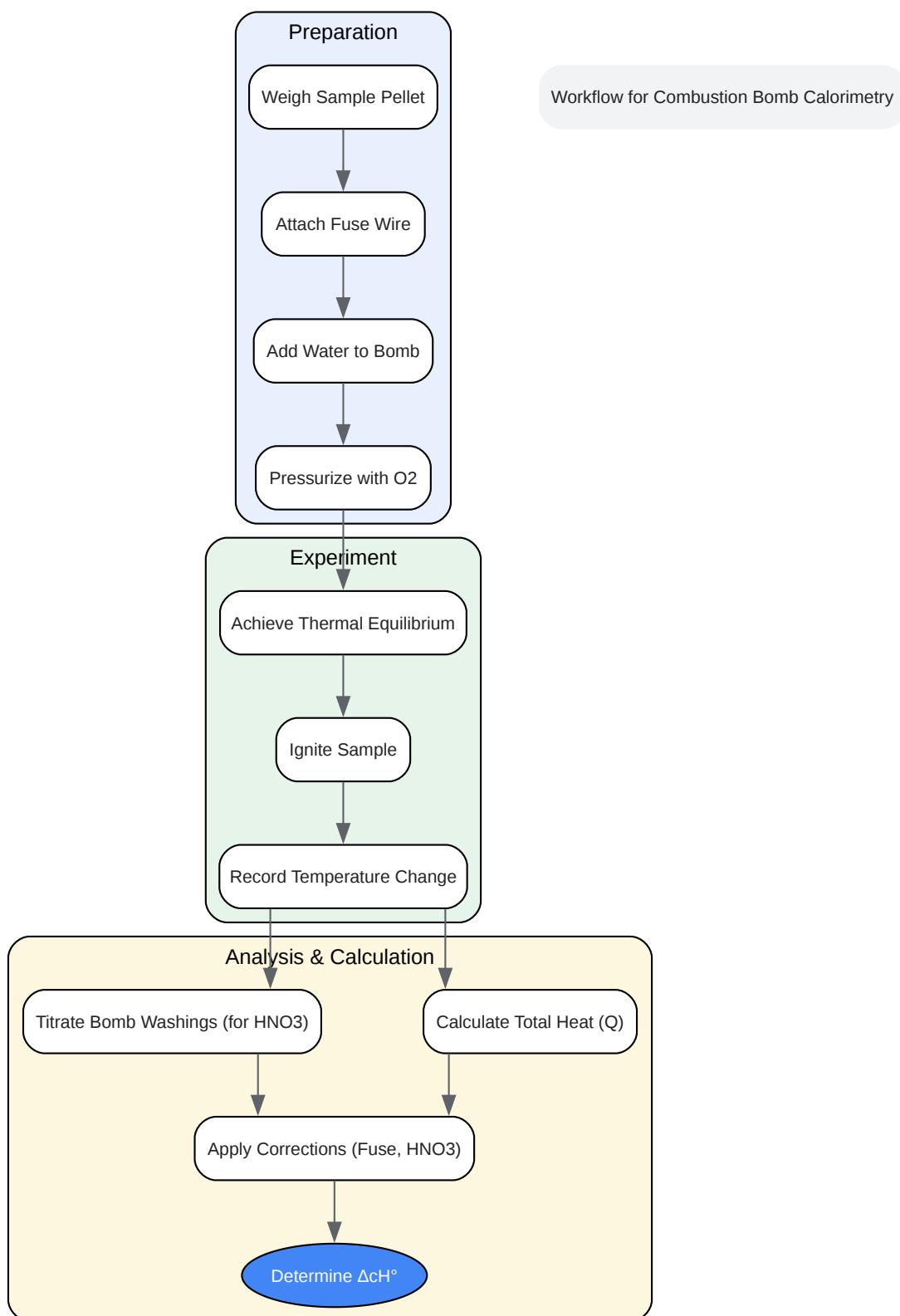
Note: The enthalpy of reaction refers to the hydrolysis of solid **benzaldehyde phenylhydrazone** to form benzaldehyde and phenylhydrazine.[9][10]

Experimental Determination of Thermochemical Properties

The acquisition of reliable thermochemical data hinges on precise and well-validated experimental techniques. The following sections detail the primary methodologies for characterizing compounds like **benzaldehyde phenylhydrazone**, explaining the causality behind the experimental choices to ensure self-validating and trustworthy results.

Enthalpy of Combustion via Static Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone of thermochemistry, from which the enthalpy of formation is often derived. For nitrogen-containing organic compounds, static bomb calorimetry is the principal method.[11] The experiment measures the heat released when a substance is completely burned in an excess of oxygen under constant volume conditions.


Causality of Experimental Design: The choice of a constant-volume "bomb" calorimeter is crucial for containing the high-pressure reaction and ensuring that all energy released is transferred to the surrounding medium (typically water) for measurement. For nitrogenous compounds, the combustion products include not only CO_2 and H_2O but also N_2 and nitric acid (HNO_3). The formation of nitric acid is an exothermic process that must be quantified and corrected for to determine the true enthalpy of combustion of the compound itself.[11][12]

Detailed Experimental Protocol:

- **Sample Preparation:** A pellet of precisely weighed **benzaldehyde phenylhydrazone** (typically 0.5-1.0 g) is prepared. For compounds with low volatility, this is sufficient.[13]
- **Crucible and Fuse:** The pellet is placed in a platinum crucible. A cotton or platinum fuse wire is positioned to make contact with the sample.
- **Bomb Assembly:** A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.[11][12]
- **Calorimeter Setup:** The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited via an electrical current through the fuse. The temperature of the water is meticulously recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.
- **Post-Combustion Analysis:** The bomb is depressurized, and the gaseous products are analyzed for any incomplete combustion (e.g., CO). The liquid contents ("bomb washings") are titrated with a standard alkali solution (e.g., NaOH) to quantify the amount of nitric acid formed.[12]
- **Calculation:** The total heat released is calculated from the temperature rise and the energy equivalent of the calorimeter (determined by burning a standard substance like benzoic acid).[11] Corrections are then applied for the heat of combustion of the fuse and the heat of

formation of nitric acid to isolate the standard energy of combustion ($\Delta_c U^\circ$) of the sample. This is then converted to the standard enthalpy of combustion ($\Delta_c H^\circ$).

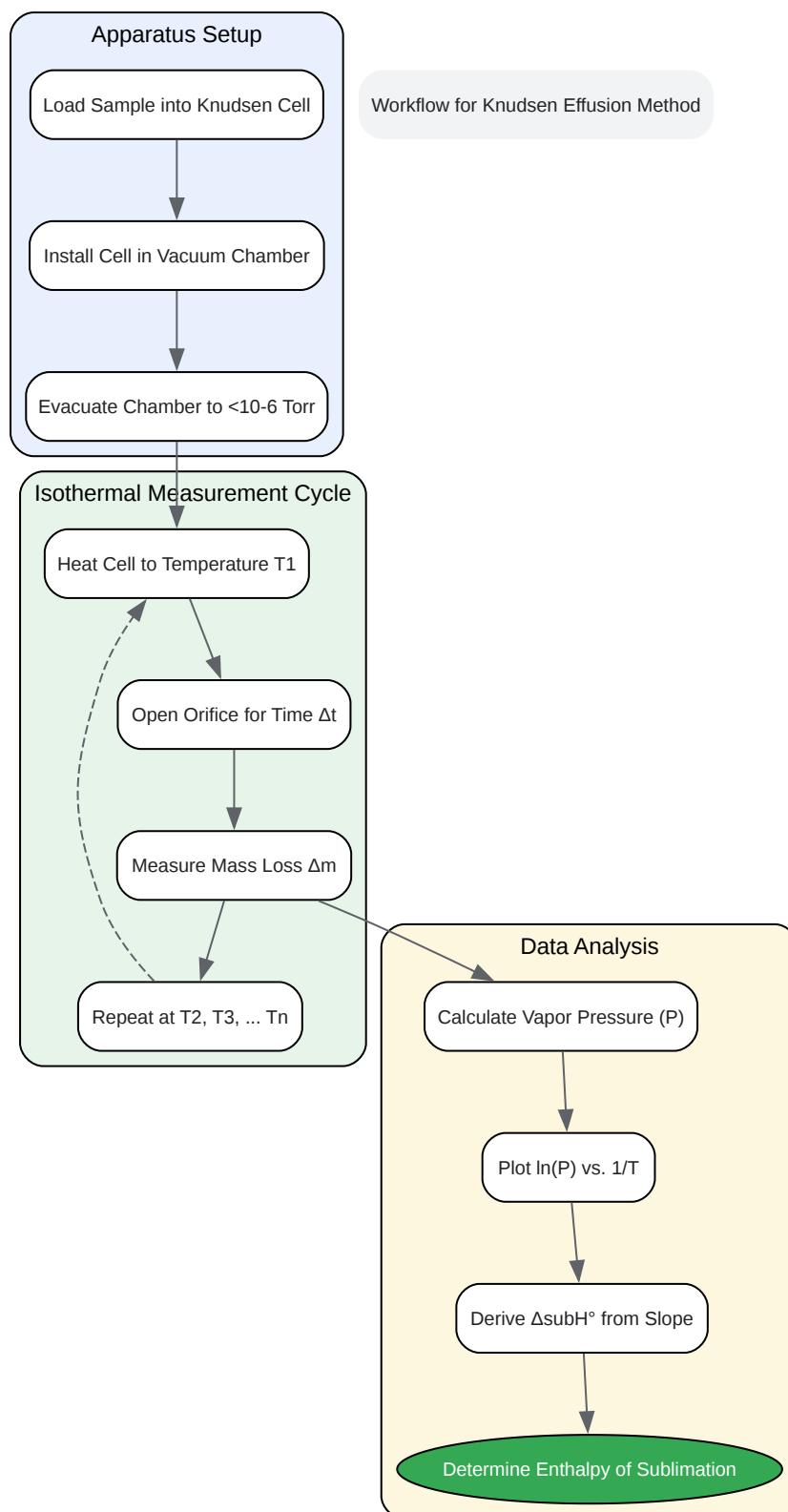
Experimental Workflow: Bomb Calorimetry

[Click to download full resolution via product page](#)

Caption: Workflow for Combustion Bomb Calorimetry

Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) is the energy required for a substance to transition from a solid to a gaseous state. This is a critical parameter for predicting vapor pressure, which influences purification processes, material deposition, and environmental fate. The Knudsen effusion method is a reliable technique for determining the vapor pressures of solids with very low volatility.[14][15]


Causality of Experimental Design: The method relies on creating a near-equilibrium condition between the solid sample and its vapor inside a sealed cell (the Knudsen cell) maintained at a constant temperature in a high vacuum.[16] The vapor is allowed to effuse through a very small orifice. Under molecular flow conditions (where the orifice diameter is much smaller than the mean free path of the vapor molecules), the rate of mass loss is directly proportional to the vapor pressure. By measuring this mass loss over time at different temperatures, the vapor pressure can be determined as a function of temperature. The enthalpy of sublimation is then derived using the Clausius-Clapeyron equation.[14][15]

Detailed Experimental Protocol:

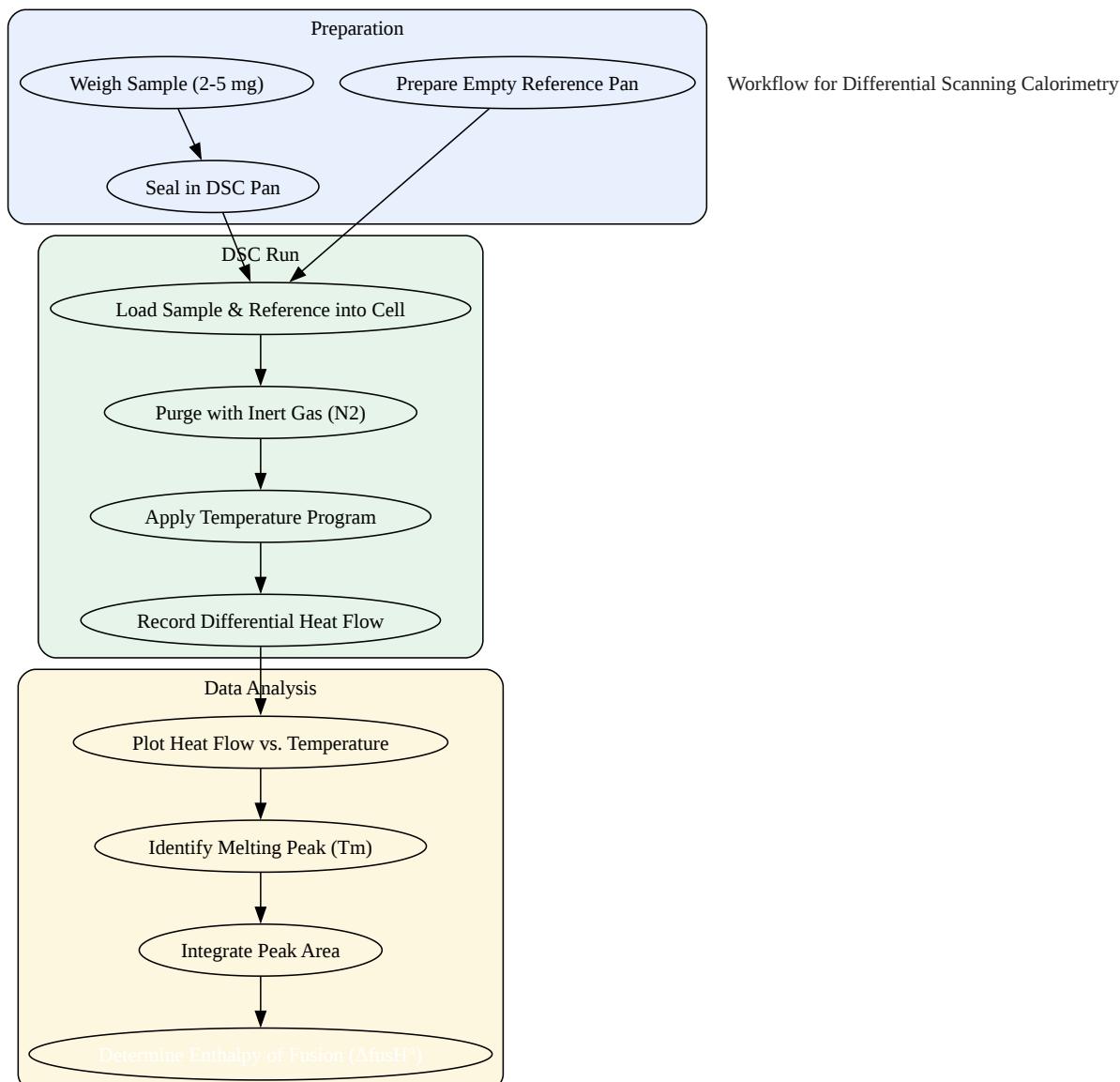
- **Sample Preparation:** A small amount of crystalline **benzaldehyde phenylhydrazone** is loaded into the Knudsen cell crucible.
- **Apparatus Setup:** The cell is placed within a high-vacuum chamber. Heating filaments surrounding the cell allow for precise temperature control.
- **Evacuation:** The chamber is evacuated to a high vacuum (e.g., $< 10^{-6}$ Torr) to ensure that the mean free path of the effusing molecules is larger than the orifice diameter.
- **Isothermal Measurement:** The cell is heated to a specific, constant temperature. The shutter covering the orifice is opened for a measured period.
- **Mass Loss Determination:** The mass loss of the sample is determined precisely using a microbalance. Alternatively, the effusing vapor can be analyzed with a mass spectrometer. [16]
- **Temperature Variation:** Steps 4 and 5 are repeated at several different temperatures, creating a dataset of vapor pressures (or a related quantity) versus temperature.

- Data Analysis: The vapor pressure (P) is calculated from the rate of mass loss. A plot of $\ln(P)$ versus $1/T$ is constructed. According to the Clausius-Clapeyron equation, the slope of this line is equal to $-\Delta_{\text{subH}}^{\circ}/R$, where R is the gas constant. This allows for the direct calculation of the standard enthalpy of sublimation.[15]

Experimental Workflow: Knudsen Effusion

[Click to download full resolution via product page](#)

Caption: Workflow for Knudsen Effusion Method


Thermal Behavior via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.^[17] It is invaluable for determining the melting point (T_m) and the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$), providing insights into purity, polymorphism, and thermal stability. For hydrazones, DSC can reveal key thermal transitions and decomposition behavior.^{[4][18][19]}

Causality of Experimental Design: DSC operates by measuring the difference in heat flow required to maintain a sample and an inert reference at the same temperature.^{[4][17]} When the sample undergoes a thermal transition, such as melting, it will absorb energy (an endothermic process). This creates a temperature difference between the sample and the reference, which the instrument compensates for by altering the heat flow. The resulting peak on the DSC thermogram is integrated to quantify the enthalpy of the transition.^[4] Using an inert gas purge (e.g., nitrogen) prevents oxidative degradation and ensures a clean baseline.

Detailed Experimental Protocol:

- **Sample Preparation:** A small, accurately weighed amount of **benzaldehyde phenylhydrazone** (typically 2-5 mg) is placed into a DSC pan (e.g., aluminum), which is then hermetically sealed.^[4] An empty, sealed pan is prepared as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas like nitrogen at a constant flow rate.
- **Temperature Program:** The instrument is programmed to ramp the temperature at a controlled rate (e.g., 10 °C/min) over the range of interest. A typical program might be a heat-cool-heat cycle to remove any prior thermal history of the sample.
- **Data Acquisition:** The differential heat flow between the sample and reference is recorded as a function of temperature.
- **Data Analysis:** The resulting thermogram is analyzed. The melting point is determined from the onset or peak of the endothermic melting event. The area under the melting peak is integrated to calculate the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$).^[4]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. Kinetics and mechanism for the formation of phenylhydrazone from benzaldehydes, naphthaldehydes, and formyl-1,6-methano[10]annulenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omicsonline.org [omicsonline.org]
- 7. Benzaldehyde, phenylhydrazone [webbook.nist.gov]
- 8. chemeo.com [chemeo.com]
- 9. Benzaldehyde, phenylhydrazone [webbook.nist.gov]
- 10. Benzaldehyde, phenylhydrazone [webbook.nist.gov]
- 11. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heats of combustion of organic compounds of nitrogen. Part 4.—Succinimide, N,N'-bisuccinimide and 2,5,2',5'-tetramethyl-dipyrrolyl-(1,1') - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Knudsen cell - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Significance of Benzaldehyde Phenylhydrazone in Scientific Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8815247#thermochemical-data-for-benzaldehyde-phenylhydrazone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com